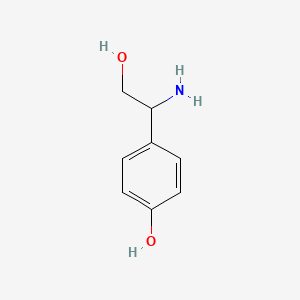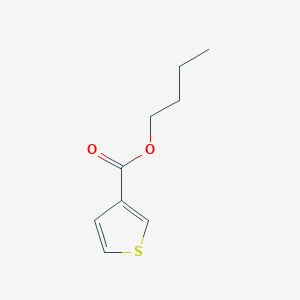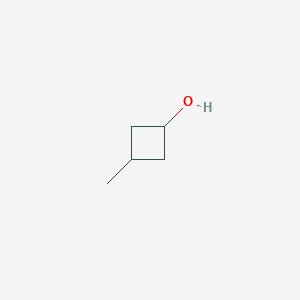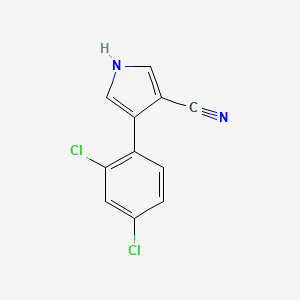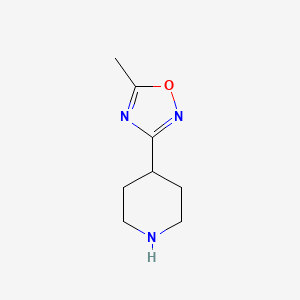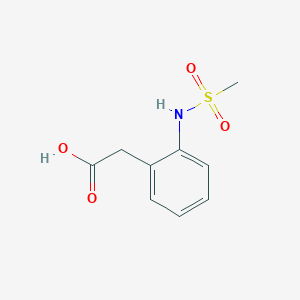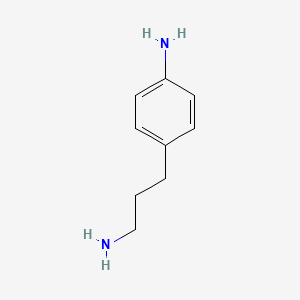
Sodium butyrate-2-13C
Übersicht
Beschreibung
Sodium butyrate-2-13C is a stable isotope-labeled form of sodium butyrate, a short-chain fatty acid that is produced by gut microbiota during the fermentation of dietary fiber. This compound has gained significant attention in scientific research due to its potential therapeutic effects on various diseases, including cancer, inflammatory bowel disease, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Immunomodulation in Aquaculture
- Innate Immunity of Crustaceans: Sodium butyrate regulates innate immunity in crustaceans, like crayfish, enhancing their resistance to diseases like White spot syndrome virus (WSSV). It up-regulates immune-related genes and reduces mortality from WSSV, indicating potential as an aquatic feed additive (Xiao, Zhang, & Zhu, 2021).
Cancer Research
- Colorectal Cancer: Sodium butyrate induces endoplasmic reticulum stress and autophagy in colorectal cancer cells, suggesting a complex interplay between autophagy and apoptosis in cancer treatment (Zhang et al., 2016).
- Melanoma Inhibition: It can inhibit the growth of B16 melanoma in mice, affecting tumor-associated macrophage proliferation and reducing pro-tumor factors (Xiong, Mou, & Xiang, 2015).
- Gastric Cancer: Combining sodium butyrate with cisplatin enhances apoptosis in gastric cancer cells through the mitochondrial apoptosis pathway, presenting a potential therapeutic option (Li et al., 2021).
Metabolic Health
- Insulin Sensitivity: Sodium butyrate improves insulin sensitivity by increasing insulin receptor expression and activating the Akt signaling pathway in obese Apo E knockout mice (Aguilar et al., 2018).
Neurological Applications
- Radiation-Induced Cognitive Impairment: Sodium butyrate prevents cognitive impairment caused by radiation exposure in mice, suggesting a role in protecting brain function (Lee et al., 2019).
Anti-Inflammatory Effects
- Inflammation in Type 2 Diabetes: It alleviates inflammatory responses in lipopolysaccharide (LPS)-stimulated bovine macrophages, highlighting its anti-inflammatory properties (Jiang et al., 2020).
Applications in Nutritional Science
- Dairy Product Analysis: It has been used in 13C NMR spectroscopy for assessing milk fat content in dairy products (Sacchi et al., 2018).
Cardiovascular Health
- Cardiac Hypertrophy: Sodium butyrate controls cardiac hypertrophy in experimental rat models, showing promise for treating heart conditions (Patel, 2018).
Eigenschaften
IUPAC Name |
sodium;(213C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-FJUFCODESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH2]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635676 | |
| Record name | Sodium (2-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286367-62-2 | |
| Record name | Sodium (2-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



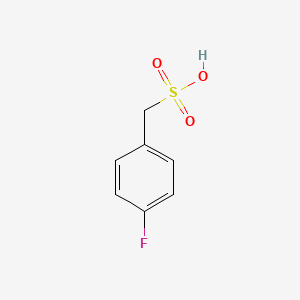
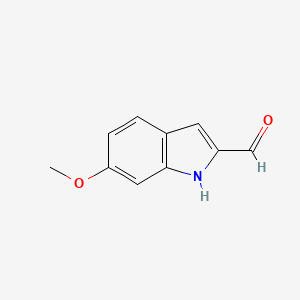
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)


